molecular formula C7H4N2O2S B179327 Thiazolo[5,4-b]pyridine-6-carboxylic acid CAS No. 1256804-25-7

Thiazolo[5,4-b]pyridine-6-carboxylic acid

Cat. No.: B179327
CAS No.: 1256804-25-7
M. Wt: 180.19 g/mol
InChI Key: YMHQNVGWFTZOAO-UHFFFAOYSA-N
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Description

Thiazolo[5,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazolo[5,4-b]pyridine-6-carboxylic acid typically involves the annulation of a pyridine ring to a thiazole core. One common method involves the reaction of 2-aminopyridine-3-thiol with an appropriate aldehyde in the presence of a catalyst such as zinc oxide nanoparticles in an ethanol medium . Another approach includes the use of hydrazonoyl halides as precursors, which react with thiohydrazonate intermediates to form the desired thiazolo[5,4-b]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

Thiazolo[5,4-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

Thiazolo[5,4-b]pyridine-6-carboxylic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Thiazolo[5,4-b]pyridine-6-carboxylic acid can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of the thiazole and pyridine rings, which imparts distinct chemical and biological properties .

Biological Activity

Thiazolo[5,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and applications in medicinal chemistry.

Chemical Structure and Properties

This compound features a fused ring system comprising thiazole and pyridine moieties. This unique structure contributes to its biological activity, particularly as a purine bioisostere and enzyme inhibitor.

Target and Mode of Action:
The primary target for this compound is the phosphoinositide 3-kinase alpha (PI3Kα). By inhibiting PI3Kα, this compound modulates the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth, survival, and metabolism. The inhibition of this pathway can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Biochemical Pathways:
The interaction with PI3Kα not only affects cancer cell lines but also influences various cellular processes across different types of cells. The compound's ability to affect these pathways suggests potential therapeutic applications in oncology and other diseases characterized by dysregulated cell signaling .

Structure-Activity Relationships (SAR)

Recent studies have focused on synthesizing novel derivatives of thiazolo[5,4-b]pyridine to enhance its biological activity. For instance, derivative 6r demonstrated significant inhibitory effects against the c-KIT enzyme, particularly in imatinib-resistant cancer cell lines. This compound exhibited an IC50 value of 4.77 μM against the c-KIT V560G/D816V double mutant, showcasing its potential as a targeted therapy for resistant tumors .

Table 1: Summary of Key SAR Findings

CompoundTarget EnzymeIC50 (μM)Activity
6rc-KIT4.77High
2-HPTPZn²⁺N/AFluorescent probe
19aPI3Kα3.6Strong inhibitor

Biological Activity

This compound and its derivatives have shown promising results in various biological assays:

  • Anticancer Activity : Several derivatives have been tested for their ability to inhibit cancer cell proliferation. For example, compound 6r effectively suppressed the growth of GIST-T1 cancer cells by blocking downstream signaling pathways associated with c-KIT activation .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antimicrobial activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
  • Fluorescent Probes : Thiazolo[4,5-b]pyridine-based compounds have been developed as selective fluorescent probes for detecting zinc ions in biological systems. These probes are useful for monitoring intracellular zinc concentrations due to their high selectivity and membrane permeability .

Case Study 1: Inhibition of c-KIT Mutants

A study synthesized a series of thiazolo[5,4-b]pyridine derivatives to evaluate their efficacy against c-KIT mutants associated with gastrointestinal stromal tumors (GISTs). The most potent derivative (6r ) exhibited superior anti-proliferative activity compared to imatinib and showed promise in overcoming drug resistance mechanisms prevalent in GIST therapy .

Case Study 2: Zinc Ion Detection

The development of the fluorescent probe 2-HPTP , based on thiazolo[4,5-b]pyridine, highlighted its application in bioimaging. This probe selectively binds to zinc ions and has been successfully used for live-cell imaging studies, demonstrating its utility in understanding zinc's role in cellular processes .

Properties

IUPAC Name

[1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)4-1-5-6(8-2-4)12-3-9-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHQNVGWFTZOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1N=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256804-25-7
Record name [1,3]thiazolo[5,4-b]pyridine-6-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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